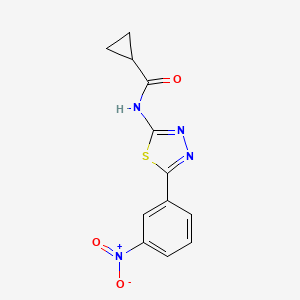
N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of the 3-nitrophenyl group suggests potential for biological activity, as nitrophenyl derivatives are often explored for their pharmacological properties .
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. For instance, the reaction of cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride can lead to the formation of bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane derivatives . Additionally, nitro-substituted donor-acceptor cyclopropanes can be treated with SnCl4 and thioamides to yield thiazole derivatives in a one-pot synthesis, demonstrating the versatility of cyclopropanes in synthesizing 1,3-azoles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be linked to various functional groups, such as nitrophenyl moieties. These structures have been characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy . The specific arrangement of atoms within the compound can significantly influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of thiadiazole derivatives can be quite diverse. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form various heterocyclic compounds . This suggests that the compound "N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide" may also participate in similar reactions, depending on the presence of suitable nucleophiles and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of electronegative groups, such as nitro groups, can affect the electron distribution within the molecule, impacting its dipole moment, acidity, and reactivity. The solubility, melting point, and stability of these compounds can vary widely and are important for their practical applications, especially in medicinal chemistry . The specific properties of "N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide" would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
A study synthesized derivatives of 1,3,4-thiadiazole, including N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, and evaluated them for antibacterial and antifungal activities. The derivatives displayed appreciable activity at specific concentrations, highlighting their potential in antimicrobial applications (Chandrakantha et al., 2014).
Carbonic Anhydrase Inhibition
Novel metal complexes of a derivative of 1,3,4-thiadiazole, which includes the N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl) structure, were synthesized and found to possess strong carbonic anhydrase inhibitory properties. This suggests potential applications in treating conditions where carbonic anhydrase activity is a factor (Büyükkıdan et al., 2013).
Anticonvulsant Activity
Derivatives of 1,3,4-thiadiazole have been explored for their anticonvulsant activity. Specifically, a compound structurally related to N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide demonstrated high anticonvulsive activity in comparison to a classic anticonvulsant drug (Sych et al., 2018).
Anti-Tubercular Properties
A study on 1,3,4-thiadiazole derivatives, including compounds similar to N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, revealed significant inhibitory activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents (Patel et al., 2019).
Quality Control and Standardization in Pharmaceuticals
Research has been conducted to develop methods for the identification and quality control of substances related to 1,3,4-thiadiazole derivatives. This includes establishing methods for determining impurities and quantitative determination, which are crucial for ensuring the quality and safety of pharmaceutical products containing these compounds (Sych et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c17-10(7-4-5-7)13-12-15-14-11(20-12)8-2-1-3-9(6-8)16(18)19/h1-3,6-7H,4-5H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDDYEQXBKBLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

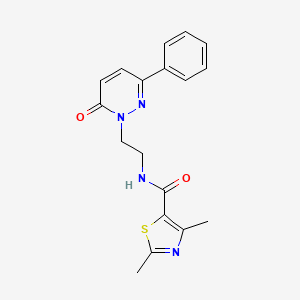
![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)

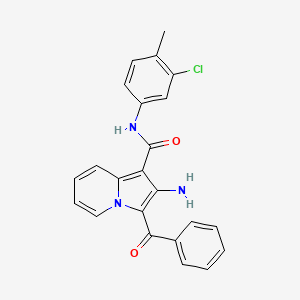
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide](/img/structure/B2522145.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522146.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2522147.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2522149.png)
![1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2522150.png)
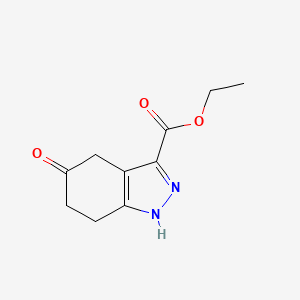
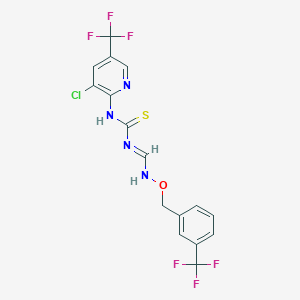
![N-1,3-benzodioxol-5-yl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2522155.png)
![3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522157.png)
![N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2522159.png)